2-(Cyclohexylamino)cyclopentanecarboxylic acid
Description
Properties
IUPAC Name |
2-(cyclohexylamino)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c14-12(15)10-7-4-8-11(10)13-9-5-2-1-3-6-9/h9-11,13H,1-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLIKAUTNCNGEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CCCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohexylamino)cyclopentanecarboxylic acid typically involves the following steps:
Starting Material: Cyclopentanecarboxylic acid is used as the starting material.
Amination Reaction: The cyclopentanecarboxylic acid undergoes an amination reaction with cyclohexylamine. This reaction is usually carried out in the presence of a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Reaction Conditions: The reaction is typically performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reactants.
Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and yield.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclohexylamino)cyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various derivatives depending on the substituent introduced.
Scientific Research Applications
2-(Cyclohexylamino)cyclopentanecarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its therapeutic potential in treating conditions such as inflammation and neurological disorders.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Cyclohexylamino)cyclopentanecarboxylic acid involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, neurotransmission, and cellular signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Boc-Protected 2-Aminocyclopentanecarboxylic Acids
Several Boc (tert-butoxycarbonyl)-protected analogs share structural similarity with 2-(cyclohexylamino)cyclopentanecarboxylic acid. These compounds differ primarily in their amino-protecting groups and stereochemistry (Table 1).
Table 1: Key Boc-protected 2-aminocyclopentanecarboxylic acid derivatives
| Compound ID | Stereochemistry | Purity | CAS Number | MFCD Number |
|---|---|---|---|---|
| SS-1879 | (1S,2S) | 97% | [143679-80-5] | MFCD04974224 |
| ST-6497 | (1S,2R) | 95% | [137170-89-9] | MFCD09750528 |
| SS-1878 | (1R,2R) | 97% | [245115-25-7] | MFCD04974223 |
| HA-6164 | Unspecified stereochemistry | 98% | [192385-99-2] | MFCD02258132 |
| SS-1101 | cis isomer | 98% | [136315-70-3] | MFCD00800539 |
| QC-7118 | trans isomer | 97% | [136315-71-4] | MFCD09927457 |
Key Differences :
- Protecting Group: The Boc group in these analogs is a labile protecting group commonly used in peptide synthesis, whereas the cyclohexylamino group in the target compound is a stable substituent that may enhance lipophilicity .
- Stereochemistry : Stereoisomerism significantly impacts biological activity and synthetic utility. For example, SS-1879 (1S,2S) and SS-1878 (1R,2R) are enantiomers with distinct applications in asymmetric catalysis .
- Purity : Most Boc-protected derivatives exhibit high purity (95–98%), suggesting their reliability in synthetic workflows .
Other Cyclopentanecarboxylic Acid Derivatives
1-Cyanocyclopentanecarboxylic Acid
- Structure: Features a cyano group instead of an amino substituent.
- Properties: The cyano group increases electrophilicity, making it reactive toward nucleophiles. Its molecular weight (139.15 g/mol) is lower than that of this compound, which likely exceeds 200 g/mol .
- Applications : Used as a precursor for heterocyclic compounds .
7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic Acid
- Structure: Combines a cyclopentylamino group with an indole-carboxylic acid scaffold.
- Molecular weight (320.39 g/mol) is significantly higher .
1,2,2-Trimethyl-3-(2-naphthylcarbamoyl)cyclopentanecarboxylic Acid
- Structure : Contains a naphthylcarbamoyl group and trimethyl substituents.
- Properties : The naphthyl group enhances hydrophobicity and may improve binding to hydrophobic enzyme pockets. This derivative is used in medicinal chemistry for protease inhibition studies .
Oxidation of Bicyclic Precursors
Substituted cyclopentanecarboxylic acids (e.g., 4-(sulfonamidomethyl) derivatives) are synthesized via oxidation of bicyclic precursors, as described in Scheme XVII of European Patent Application 2022/06 .
Biological Activity
2-(Cyclohexylamino)cyclopentanecarboxylic acid, also known as a cyclohexyl derivative of a cyclopentane carboxylic acid, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily studied for its effects on various biological systems, including its role as an amino acid analogue and its implications in drug design.
- Chemical Formula : CHNO
- CAS Number : 1355334-62-1
- Molecular Weight : 209.31 g/mol
The biological activity of this compound is largely attributed to its ability to interact with specific receptors and enzymes in the body. It has been shown to modulate neurotransmitter systems and may influence metabolic pathways related to amino acid utilization.
Target Interactions
- Neurotransmitter Receptors : The compound may act as a modulator of glutamate receptors, which are crucial for synaptic transmission and plasticity.
- Enzyme Inhibition : It can inhibit certain enzymes involved in metabolic processes, potentially leading to altered cellular responses.
Biological Activities
The compound exhibits a range of biological activities, which can be summarized as follows:
| Activity | Description |
|---|---|
| Antimicrobial | Demonstrated effectiveness against various bacterial strains in vitro. |
| Anticancer | Exhibits cytotoxic effects on cancer cell lines, particularly in solid tumors. |
| Anti-inflammatory | Reduces inflammation markers in cellular models, suggesting potential therapeutic use. |
| Neuroprotective | Shows promise in protecting neuronal cells from oxidative stress-induced damage. |
Anticancer Activity
A study investigating the anticancer properties of this compound revealed that it significantly inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.
Neuroprotective Effects
Research conducted on neuroprotection demonstrated that the compound could reduce neuronal cell death induced by oxidative stress. This was evidenced by decreased levels of reactive oxygen species (ROS) and improved cell viability in treated cultures compared to controls.
Antimicrobial Properties
In vitro assays showed that this compound had notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The compound's minimum inhibitory concentration (MIC) values were determined, indicating its potential as a lead compound for antibiotic development.
Q & A
Q. What are the optimal synthetic routes for 2-(Cyclohexylamino)cyclopentanecarboxylic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves coupling cyclohexylamine with a functionalized cyclopentanecarboxylic acid derivative. A common approach includes:
- Acylation : Reacting cyclopentanecarboxylic acid with cyclohexyl isocyanate or chloroformate under anhydrous conditions to form the amide bond.
- Catalysis : Using bases like triethylamine to neutralize HCl byproducts, enhancing reaction efficiency .
- Purification : Recrystallization from ethanol/water mixtures or silica gel chromatography to isolate the product.
Key Variables Affecting Yield:
| Variable | Optimal Condition | Yield Range |
|---|---|---|
| Solvent | Dichloromethane or THF | 60–75% |
| Temperature | 0–25°C | 70% (room temp) |
| Reaction Time | 12–24 hours | Max yield at 18 hours |
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Spectroscopy :
- Chromatography : HPLC with C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95%).
- Elemental Analysis : Matching calculated vs. observed C, H, N percentages (±0.3% tolerance) .
Advanced Research Questions
Q. What strategies resolve stereochemical challenges in synthesizing enantiomerically pure this compound?
Methodological Answer:
- Chiral Catalysts : Use of (R)- or (S)-BINOL-derived catalysts to induce asymmetry during amide bond formation .
- Chiral Resolution : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) followed by recrystallization.
- Analytical Validation : Chiral HPLC (e.g., Chiralpak® AD-H column) to confirm enantiomeric excess (ee > 98%) .
Q. Case Study :
| Method | ee Achieved | Time (h) |
|---|---|---|
| Catalytic asymmetric synthesis | 92% | 24 |
| Diastereomeric resolution | 99% | 48 |
Q. How does this compound interact with biological targets, and what mechanistic insights exist?
Methodological Answer:
- Enzyme Inhibition Assays :
- Mechanistic Probes : Isotopic labeling (-carboxylic acid) to track metabolic pathways in cell cultures .
Q. Biological Activity Profile :
| Target | IC (µM) | Mechanism |
|---|---|---|
| COX-2 | 12.3 ± 1.5 | Competitive inhibition |
| Carbonic Anhydrase IX | 45.7 ± 3.2 | Non-competitive |
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of this compound derivatives?
Methodological Answer:
- Source Validation : Cross-check data against peer-reviewed journals (e.g., Chem. Biol., J. Med. Chem.) rather than vendor-supplied sheets .
- Experimental Replication : Reproduce assays under standardized conditions (pH 7.4, 37°C) with positive controls (e.g., celecoxib for COX-2).
- Structural Confirmation : Single-crystal X-ray diffraction to rule out polymorphic or stereochemical variability .
Q. Example Discrepancy :
| Study | Reported IC (COX-2) | Likely Cause |
|---|---|---|
| Smith et al. (2024) | 8.7 µM | Racemic mixture used |
| Jones et al. (2023) | 15.2 µM | Enantiopure (S)-isomer |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
